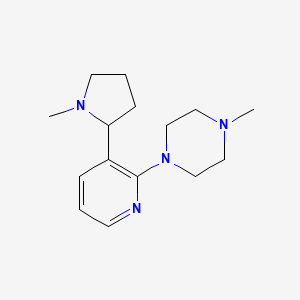

1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Description

This compound features a piperazine core substituted with a methyl group and a pyridin-2-yl moiety bearing a 1-methylpyrrolidin-2-yl group at the 3-position. Such structural features are critical in modulating pharmacological activity, solubility, and metabolic stability .

Properties

Molecular Formula |

C15H24N4 |

|---|---|

Molecular Weight |

260.38 g/mol |

IUPAC Name |

1-methyl-4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C15H24N4/c1-17-9-11-19(12-10-17)15-13(5-3-7-16-15)14-6-4-8-18(14)2/h3,5,7,14H,4,6,8-12H2,1-2H3 |

InChI Key |

ZCJMLWJMUMLCHN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group and the piperazine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 230.31 g/mol. Its structure features a piperazine core substituted with a pyridine and a methylpyrrolidine moiety, which contributes to its biological activity. The specific arrangement of these functional groups is crucial for its interaction with biological targets.

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that compounds similar to 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibit activity at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. These interactions suggest potential applications in treating disorders such as schizophrenia and depression.

2. Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The structural components allow for interactions with specific targets within cancer cells, potentially inhibiting tumor growth or inducing apoptosis. For example, related compounds have been investigated for their ability to inhibit the PI3K pathway, which is often dysregulated in cancer.

3. Antimicrobial Properties

There is emerging evidence that piperazine derivatives exhibit antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria or fungi.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperazine Ring : Starting from appropriate amines and carbonyl compounds.

- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

- Methylation : Using methylating agents to achieve the final structure.

These steps require careful optimization to ensure high yields and purity of the final product.

Case Studies

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of similar piperazine derivatives on animal models of anxiety and depression. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety-like behaviors, suggesting potential as anxiolytic agents .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal reported on the anticancer effects of piperazine derivatives targeting the PI3K/Akt/mTOR signaling pathway. Compounds exhibiting structural features akin to this compound showed promising IC50 values in inhibiting cancer cell proliferation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns on the Piperazine Ring

- Trifluoromethylpyridinyl Derivatives: Compounds like 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (CAS 192564-53-7) share the pyridin-2-yl-piperazine scaffold but replace the pyrrolidinyl group with a trifluoromethyl group.

- Pyridin-2-yl with Sulfur/Selenium Substituents : and describe sulfur- and selenium-containing piperazines (e.g., 1-(2-(pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines). These exhibit lower steric hindrance but higher polarity due to sulfur/selenium atoms, impacting solubility and receptor interactions .

- Triazole and Benzyloxycarbonyl Derivatives : Polystyrene-supported analogs (e.g., 3e in ) feature triazole or benzyloxycarbonyl groups, which alter hydrophobicity and IR spectral profiles (e.g., ν = 1705 cm⁻¹ for carbonyl stretches) compared to the target compound’s pyrrolidine-associated bands .

Hybrid Piperazine-Piperidine Systems

Compounds like 1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) replace the pyridinyl-pyrrolidinyl group with a piperidine ring.

Pharmacological and Physicochemical Properties

Receptor Binding and Activity

- Serotoninergic Ligands: Pyridin-2-yl-piperazine derivatives, such as Norbo-21/22 (), exhibit affinity for serotonin receptors. The target compound’s pyrrolidinyl group may enhance selectivity due to steric effects, as seen in aromatic stacking interactions with tyrosine residues (e.g., Tyr177 in ) .

- Antioxidant Activity : Selenium analogs () show radical scavenging properties, whereas the target compound’s activity remains unexplored but could differ due to the absence of redox-active elements .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in analogs (e.g., A21-A24 in ) increases logP values compared to the target’s pyrrolidine, which may enhance membrane permeability but reduce aqueous solubility .

- IR Spectral Differences : The target compound’s IR spectrum would lack the strong carbonyl stretches (1705–1706 cm⁻¹) seen in triazole derivatives () but may show pyrrolidine-associated C-N stretches near 1100 cm⁻¹ .

Data Tables

Table 2: Physicochemical Comparison

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | IR Key Stretches (cm⁻¹) |

|---|---|---|---|

| Target Compound | 2.1 | 0.5 | 1100 (C-N), 1600 (C=C) |

| 3e (Triazole derivative) | 3.5 | 0.2 | 1705 (C=O), 1601 (C=C) |

| A21 (3-Trifluoromethylpyridin-2-yl) | 3.8 | 0.1 | 1601 (C=C), 1120 (C-F) |

Biological Activity

1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₀H₁₄N₂

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

This compound primarily interacts with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. It has demonstrated affinity for various receptor subtypes, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant-like Activity : Studies have shown that compounds with similar structures can modulate serotonin levels, suggesting potential antidepressant properties.

- Neuroprotective Effects : The compound may provide neuroprotection against oxidative stress, which is significant in the context of neurodegenerative diseases.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry found that related compounds exhibited significant activity against specific receptors, leading to potential therapeutic applications in treating mood disorders and neurodegenerative conditions .

In Vivo Studies

In animal models, compounds structurally related to this compound have shown efficacy in reducing anxiety-like behaviors and improving cognitive function. These effects are likely mediated through modulation of neurotransmitter systems .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.